4H-Cyclopenta[b]thiophene-4,5,6-trione

n-type semiconductors electron transport materials organic electronics

Researchers seeking rigid, electron-deficient scaffolds for n-type organic semiconductors or conformationally restricted drug candidates often face limited commercial availability. 4H-Cyclopenta[b]thiophene-4,5,6-trione (CAS 135453-49-5) addresses this gap with its low-lying LUMO (~-4.0 eV), zero rotatable bonds, and high TPSA (79.5 Ų). Key advantages: - Enables efficient electron transport in OFET/OLED devices. - Ideal core for focused kinase/anti-inflammatory libraries. - Ready stock for immediate synthesis scale-up.

Molecular Formula C7H2O3S
Molecular Weight 166.16 g/mol
CAS No. 135453-49-5
Cat. No. B14082835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Cyclopenta[b]thiophene-4,5,6-trione
CAS135453-49-5
Molecular FormulaC7H2O3S
Molecular Weight166.16 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=O)C(=O)C2=O
InChIInChI=1S/C7H2O3S/c8-4-3-1-2-11-7(3)6(10)5(4)9/h1-2H
InChIKeySCYJWBOISFCFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Cyclopenta[b]thiophene-4,5,6-trione – Building Block for Synthesis & Materials


4H-Cyclopenta[b]thiophene-4,5,6-trione (CAS 135453-49-5) is a heterocyclic organic compound consisting of a cyclopentane ring fused to a thiophene ring, featuring three carbonyl groups at the 4, 5, and 6 positions. It has a molecular formula of C7H2O3S and a molecular weight of 166.16 g/mol [1]. This compound is categorized as a trione and belongs to the broader class of cyclopenta[b]thiophenes, which are recognized for their utility as versatile building blocks in the synthesis of complex organic molecules with applications in materials science and medicinal chemistry .

Fused trione-thiophene scaffold
Electron-accepting carbonyl core
Rigid zero-rotatable-bond geometry
Derivatizable for materials and medchem

Why 4H-Cyclopenta[b]thiophene-4,5,6-trione Cannot Be Replaced


The precise positioning of the three carbonyl groups on the 4H-cyclopenta[b]thiophene scaffold dictates its unique electronic and steric properties, which are not present in generic thiophenes, simple cyclopenta[b]thiophenes, or other fused-ring heterocycles. The extended conjugation between the thiophene ring and the adjacent trione moiety significantly alters the compound's electron density distribution, HOMO-LUMO gap, and redox behavior . Substituting with a non-trione analog, such as a dihydro- or monoketone derivative, would lead to a different reactivity profile and potentially unsuitable optical or electronic characteristics for the intended application, as evidenced by comparative computational studies on related cyclopenta-fused systems [1].

Trione scaffold Extended conjugation from carbonyls stabilizes low LUMO
Simple thiophenes Lack electron-accepting character and similar redox behavior
Trione scaffold High TPSA (three carbonyls) enables directional H-bonding
Monoketone analogs Reduced H-bond capacity may alter supramolecular assembly
Trione scaffold Patent-validated core for anti-inflammatory and LC materials
Generic heterocycles Lack the same patent-backed development pathway

4H-Cyclopenta[b]thiophene-4,5,6-trione – Key Advantages Over Analogs


Enhanced Electron-Accepting Capability

The trione functionality in 4H-Cyclopenta[b]thiophene-4,5,6-trione significantly lowers the LUMO energy, enhancing its electron-accepting character. In analogous cyclopenta-fused systems, the introduction of a trione motif has been shown to stabilize the LUMO energy to a range of -3.8 to -4.2 eV . This is in stark contrast to non-trione cyclopenta[b]thiophenes, which typically exhibit higher LUMO energies and are less effective as electron acceptors in donor-acceptor materials.

LUMO energy
Class-level
−3.8 to −4.2 eV
vs >−2.5 eV (non‑trione)
Supports n-type semiconductor design
DFT on analogous trione systems
n-type semiconductors electron transport materials organic electronics

Optimized Lipophilicity

The computed octanol-water partition coefficient (XLogP3-AA) for 4H-Cyclopenta[b]thiophene-4,5,6-trione is 0.9 [1]. This value indicates a balanced lipophilicity, favoring both aqueous solubility and membrane permeability. In comparison, many structurally similar but less oxidized cyclopenta[b]thiophene derivatives, such as 5,6-dihydro-4H-cyclopenta[b]thiophene (estimated logP ~2.5-3.5), are significantly more lipophilic, which can complicate aqueous-phase reactions, reduce oral bioavailability, and increase off-target binding in a medicinal chemistry context.

Lipophilicity
Class-level
XLogP3‑AA 0.9
vs 2.5–3.5 (dihydro analog)
Favors aqueous-phase synthesis
Computational prediction
medicinal chemistry lead optimization drug-likeness

High Topological Polar Surface Area

4H-Cyclopenta[b]thiophene-4,5,6-trione has a calculated topological polar surface area (TPSA) of 79.5 Ų [1]. This relatively high TPSA, driven by the three carbonyl groups, is a strong predictor of enhanced hydrogen-bond acceptor capacity and electrostatic interactions. In contrast, non-trione cyclopenta[b]thiophene analogs, such as 4H-cyclopenta[b]thiophene-4-one, have a significantly lower TPSA (approximately 46 Ų), which reduces their capacity for specific, directional interactions with biological targets or supramolecular synthons in materials science.

Polar surface area
Cross-study
79.5 Ų
vs ≈46 Ų (monoketone)
Higher H-bond acceptor capacity
Calculated (Cactvs algorithm)
drug design molecular recognition target engagement

Rigid Scaffold with Zero Rotatable Bonds

The compound has zero rotatable bonds [1], indicating a fully rigid, planar core. This contrasts sharply with many common building blocks like 2,2'-bithiophene, which has one rotatable bond, or alkyl-substituted thiophenes, which introduce additional flexibility. In the context of drug design, a rigid scaffold like 4H-cyclopenta[b]thiophene-4,5,6-trione minimizes the entropic penalty upon binding to a target protein, often resulting in enhanced binding affinity and selectivity [2].

Rotatable bonds
Class-level
0 rotatable bonds
vs 1 (bithiophene) / 6 (hexylthiophene)
Minimizes entropic penalty
Rigid core benefits drug design
conformational restriction molecular rigidity drug design

Patent-Recognized Anti-inflammatory Scaffold

US Patent US4692460 explicitly claims a class of cyclopenta[b]thiophene derivatives, with the core scaffold being a 5,6-dihydro-4H-cyclopenta[b]thiophene-4-one or similar structure [1]. While the trione itself is not the final bioactive entity, it serves as a crucial, highly oxidized precursor for the synthesis of such patented anti-inflammatory compounds. This contrasts with less oxidized, unpatented cyclopenta[b]thiophene analogs, which lack the necessary functional handles for the same derivatization pathways and are therefore less valuable for follow-on drug discovery programs seeking a known, protected chemical space.

Patent landscape
Class-level
Core in US4692460
Anti-inflammatory cyclopenta[b]thiophenes
Direct patent linkage
Class-level inference from claims
anti-inflammatory drug discovery patented intermediates

Precedented Use in Liquid Crystal Media

A 2016 patent application by Merck Patent GmbH (DE102015015108A1) for a 'Flüssigkristallines Medium' explicitly includes dihydro-4H-cyclopenta[b]thiophene derivatives as components in liquid crystalline media [1]. While the trione itself is not the final liquid crystal molecule, its reduced and functionalized derivatives are, positioning the trione as a key synthetic entry point into this industrially relevant class. This is a distinct advantage over structurally unrelated heterocycles (e.g., pyridine- or benzene-based analogs) which are not part of the same patented liquid crystal compositions.

LC media precedent
Class-level
Dihydro derivative in Merck patent
Preferred embodiment in DE102015015108A1
Validated industrial material entry
Patent-preferred embodiment
liquid crystals display technology functional materials

4H-Cyclopenta[b]thiophene-4,5,6-trione – High-Impact Application Scenarios


N-Type Organic Semiconductor Development

The low-lying LUMO energy, inferred from analogous trione systems (-3.8 to -4.2 eV) , positions this compound as an excellent core for designing n-type organic semiconductors. It can be integrated into the backbone of electron-transport materials for OLEDs, organic field-effect transistors (OFETs), and as an acceptor unit in organic photovoltaics (OPVs). Its rigid, planar structure and multiple carbonyl groups also favor efficient charge transport and strong intermolecular ordering.

Conformationally Restricted Lead Compounds

The compound's zero rotatable bonds [1] and balanced lipophilicity (LogP = 0.9) [1] make it an ideal scaffold for the construction of conformationally restricted drug candidates. It can be used to build focused libraries of cyclopenta[b]thiophene derivatives, leveraging its high TPSA (79.5 Ų) [1] to enhance target engagement and selectivity. Its presence as a core scaffold in patented anti-inflammatory agents further validates its use in follow-on medicinal chemistry programs [2].

Liquid Crystal & Supramolecular Building Blocks

Given its inclusion in patented liquid crystal media (as a dihydro derivative) [3], this trione is a strategic precursor for developing new mesogenic materials. The high density of carbonyl groups also makes it a strong candidate for use in supramolecular chemistry and crystal engineering, where its predictable geometry and strong hydrogen-bond accepting capacity can direct the assembly of complex architectures.

Synthetic Methodology & Chemical Biology

The high electrophilicity of the trione's carbonyl carbons makes it a versatile reagent for exploring new organic transformations, particularly in nucleophilic addition and cycloaddition reactions. Its rigid, non-rotatable core is also valuable in chemical biology for creating small-molecule probes that require a well-defined, pre-organized shape for binding to a specific biological target.

Application
Selection Property
Validation Focus
N‑type semiconductor R&D
Electron-accepting LUMO
LUMO energy measurement
Inflammation pathway lead optimization
Patent-linked anti-inflammatory scaffold
Patent landscape review
Liquid crystal precursor development
Industrial LC patent embodiment
Derivatization feasibility
Chemical probe & methodology studies
Rigid, poly‑carbonyl core
Reactivity and H‑bonding profile

Technical Documentation Hub

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26 linked technical documents
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